Retinol, 7,10-dihydro-10-hydroxy-, acetate
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Overview
Description
Retinol, 7,10-dihydro-10-hydroxy-, acetate is a derivative of retinol, commonly known as vitamin A. This compound is an acetate ester of retinol and is often referred to as retinyl acetate. It is widely used in various fields, including cosmetics, pharmaceuticals, and nutritional supplements, due to its beneficial properties for skin health and vision .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of retinol, 7,10-dihydro-10-hydroxy-, acetate typically involves the esterification of retinol with acetic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of retinol and acetic acid into the reactor, where they undergo esterification. The product is then separated and purified using techniques such as chromatography or crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Retinol, 7,10-dihydro-10-hydroxy-, acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into retinoic acid, a potent form of vitamin A.
Reduction: The compound can be reduced to its alcohol form, retinol.
Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the acetate group.
Major Products Formed
Oxidation: Retinoic acid
Reduction: Retinol
Substitution: Various retinol derivatives depending on the nucleophile used.
Scientific Research Applications
Retinol, 7,10-dihydro-10-hydroxy-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various retinoid compounds.
Biology: The compound is studied for its role in cellular differentiation and growth.
Medicine: It is used in the treatment of skin conditions such as acne and psoriasis, and in the prevention of vitamin A deficiency.
Industry: It is incorporated into cosmetic products for its anti-aging and skin-rejuvenating properties.
Mechanism of Action
The mechanism of action of retinol, 7,10-dihydro-10-hydroxy-, acetate involves its conversion to retinoic acid in the body. Retinoic acid binds to nuclear receptors, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression. This regulation affects various biological processes, including cell differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Retinol: The alcohol form of vitamin A, which is less stable than its acetate ester.
Retinoic Acid: The oxidized form of retinol, which is more potent but also more irritating to the skin.
Retinyl Palmitate: Another ester of retinol, which is more stable and less irritating than retinoic acid.
Uniqueness
Retinol, 7,10-dihydro-10-hydroxy-, acetate is unique due to its balance of stability and efficacy. It is more stable than retinol and less irritating than retinoic acid, making it suitable for use in various applications, particularly in cosmetics and pharmaceuticals .
Properties
CAS No. |
93820-51-0 |
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Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
[(1E,3E,5E,7Z)-9-hydroxy-3,7-dimethyl-1-(2,6,6-trimethylcyclohexen-1-yl)nona-1,3,5,7-tetraen-4-yl] acetate |
InChI |
InChI=1S/C22H32O3/c1-16(13-15-23)9-12-21(25-19(4)24)18(3)10-11-20-17(2)8-7-14-22(20,5)6/h9-13,23H,7-8,14-15H2,1-6H3/b11-10+,12-9+,16-13-,21-18+ |
InChI Key |
AOHSUMZVPSESKI-JUWQJBFPSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C(\C=C\C(=C/CO)\C)/OC(=O)C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=C(C=CC(=CCO)C)OC(=O)C)C |
Origin of Product |
United States |
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